molecular formula C9H9N3O B1508381 1-(4-Amino-1H-indazol-1-YL)ethanone CAS No. 1010102-10-9

1-(4-Amino-1H-indazol-1-YL)ethanone

Cat. No. B1508381
CAS RN: 1010102-10-9
M. Wt: 175.19 g/mol
InChI Key: PTCFRDGUPNHTSW-UHFFFAOYSA-N
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Description

“1-(4-Amino-1H-indazol-1-YL)ethanone” is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They have been used in the development of new drugs due to their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 175.19 . More detailed physical and chemical properties such as boiling point and density are not available in the literature.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of 4-(benzyloxy)-1H-indazole(VI), which included 1-(4-(benzyloxy)-1H-indazol-1-yl)ethanone, detailed a new synthesis route offering high yields and easy handling procedures (Tang Yan-feng, 2012).
  • Another research highlighted the synthesis and antimicrobial activity of a compound structurally related to 1-(4-Amino-1H-indazol-1-YL)ethanone, showcasing its potential use in the pharmaceutical industry (Atul K. Wanjari, 2020).

Photophysical Properties

  • A study on the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone (ABE), a compound related to this compound, reported significant findings on its fluorescence properties, which could be relevant for applications in spectroscopy and materials science (N. Ghoneim, 2001).

Antimicrobial and Antiviral Activities

  • Research on various 1H-indole derivatives, closely related to this compound, demonstrated significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Authors, 2020).
  • A study explored the antiviral activities of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, suggesting that structurally similar compounds like this compound could have potential applications in antiviral drug development (F. Attaby et al., 2006).

Future Directions

The synthesis and applications of indazole-containing compounds, including “1-(4-Amino-1H-indazol-1-YL)ethanone”, continue to be an active area of research . Given their wide range of medicinal applications, there is a great potential for the development of novel drugs .

properties

IUPAC Name

1-(4-aminoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)12-9-4-2-3-8(10)7(9)5-11-12/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCFRDGUPNHTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731312
Record name 1-(4-Amino-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1010102-10-9
Record name 1-(4-Amino-1H-indazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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